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Compound of Interest

Compound Name:
1H-Imidazole-4-carboxaldehyde,

5-chloro-

CAS No.: 61994-11-4

Cat. No.: B11922788 Get Quote

Executive Summary & Chemical Profile
5-Chloro-4-formylimidazole (and its critical derivative 2-butyl-4-chloro-5-formylimidazole, BCFI)

represents a cornerstone scaffold in the synthesis of Angiotensin II Receptor Blockers (ARBs),

most notably Losartan.[1][2]

This guide details the handling, reactivity, and specific synthetic protocols for utilizing this

intermediate.[3] The molecule's value lies in its trifunctional nature:

C4-Formyl Group: A handle for reductive amination, oxidation, or reduction (to alcohols).

C5-Chloro Group: A halogen handle for cross-coupling or nucleophilic aromatic substitution

(though electronically deactivated).[1]

N1-Position: A nucleophilic site for critical alkylation reactions.[1]
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Property Specification

Common Name
5-Chloro-4-formylimidazole (Core) / BCFI

(Losartan Intermediate)

CAS Number
83857-96-9 (2-butyl derivative); 17284-64-7

(Core)

Molecular Formula C₈H₁₁ClN₂O (BCFI)

Appearance Pale yellow to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water

pKa
~13.5 (N-H acidity) - Allows deprotonation by

mild bases

Reactivity Matrix & Mechanism
Understanding the electronic push-pull of this molecule is vital for yield optimization.[1] The

imidazole ring is electron-rich, but the formyl group (electron-withdrawing) and chlorine atom

create specific regioselectivity challenges during alkylation.
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Caption: Functional map showing the three distinct reactive sites. The N1-alkylation is the most

sensitive step regarding regioselectivity.[1]
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Critical Protocol: Synthesis of Losartan
Intermediate (N-Alkylation)
This protocol describes the industrial standard coupling of 2-butyl-4-chloro-5-formylimidazole

(BCFI) with the biphenyl tetrazole moiety (or its trityl-protected precursor).[1]

Objective: Regioselective N-alkylation at the N1 position to form the Losartan core.[1]

Challenge: Avoiding the N3-isomer (Regioisomer impurity).

Materials
Substrate: 2-Butyl-4-chloro-5-formylimidazole (1.0 eq)

Electrophile: 4'-(bromomethyl)-2-cyanobiphenyl (or Trityl-tetrazole bromide) (1.05 eq)[1]

Base: Potassium Carbonate (

) (anhydrous, 2.5 eq)

Solvent: Dimethylacetamide (DMAc) or Acetonitrile (ACN)

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq - Phase Transfer Catalyst)[1]

Step-by-Step Methodology
Preparation of Anion:

Charge reaction vessel with BCFI (1.0 eq) and DMAc (5 vol).

Add

(2.5 eq) under nitrogen atmosphere.

Critical Insight: Stir at 20–25°C for 30 minutes. This pre-contact time allows the base to

deprotonate the imidazole N-H, generating the nucleophilic anion.

Coupling Reaction:

Add the bromomethyl biphenyl electrophile (1.05 eq) portion-wise to control exotherm.
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Add TBAB (0.05 eq).

Heat the mixture to 50–55°C.

Monitor: Reaction kinetics are typically fast (3–5 hours). Monitor by HPLC.

Endpoint: < 1.0% unreacted BCFI.

Work-up (Phase Separation):

Cool to 20°C.

Filter off inorganic salts (

, Excess

).

Dilute filtrate with Ethyl Acetate and wash with water (3x) to remove DMAc.

Self-Validating Step: Check the pH of the aqueous wash. It should be neutral. If basic,

residual amine/base remains.

Crystallization:

Concentrate the organic layer.[3]

Recrystallize from Isopropyl Alcohol (IPA).

Yield Target: 85–90%.

Troubleshooting Regioselectivity
If the N3-isomer (impurity) exceeds 5%:

Solvent Switch: Switch from polar aprotic (DMAc) to non-polar (Toluene) with a phase

transfer catalyst. Non-polar solvents often favor the thermodynamic product (N1) over the

kinetic product (N3).
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Temperature: Lower reaction temperature to 0–5°C. While slower, this increases selectivity

for the sterically less hindered N1 position.

Protocol: Aldehyde Reduction (Finalizing the Core)
Following alkylation, the C4-formyl group is typically reduced to the primary alcohol (as seen in

Losartan).

Methodology
Dissolution: Dissolve the N-alkylated intermediate in Methanol/THF (4:1).

Reduction: Cool to 0°C. Add Sodium Borohydride (

) (0.6 eq) portion-wise.

Note: The reaction is stoichiometric; 1 mole of

provides 4 hydrides, but excess is used to drive completion.

Quench: After 1 hour, quench carefully with 10% Aqueous Acetone or dilute HCl (pH

adjustment to 6).

Isolation: Distill off methanol, extract into ethyl acetate, and crystallize.

Quality Control & Impurity Management
In pharmaceutical applications, purity is paramount. The following impurities are specific to this

chemistry.
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Impurity Code Structure/Identity Origin Control Strategy

Impurity A
N3-Isomer

(Regioisomer)

Alkylation at the

wrong nitrogen.[1]

Use non-polar solvent

+ PTC; Control temp

<50°C.

Impurity B Bis-alkylated Dimer

Reaction of one

imidazole with two

benzyl bromides

(rare).[1]

Ensure stoichiometry

of electrophile is

controlled (1.05 eq).

Impurity C Des-chloro Analog
Hydrodehalogenation

during reduction.[1]

Avoid catalytic

hydrogenation (Pd/C);

use Hydride reagents

(

).

Self-Validating Analytical Check (HPLC)[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Gradient Acetonitrile : Water (0.1%

).

Detection: UV @ 254 nm.[1]

Validation: The N3-isomer typically elutes before the N1-isomer due to higher polarity.[1]

Workflow Visualization (Losartan Pathway)
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Caption: Industrial workflow for converting BCFI to the Losartan precursor, highlighting the

critical QC checkpoint for regioselectivity.

Safety & Handling (E-E-A-T)
Skin Sensitization: 5-chloro-4-formylimidazole is a known skin sensitizer (H317).[1] Double-

gloving (Nitrile) is mandatory.[1]
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Genotoxicity Concerns: The alkylating agents (benzyl bromides) used in Protocol 3 are

potent alkylators and potential genotoxins (PGI). All weighing must occur in a Class II

Biosafety Cabinet or vented enclosure.

Waste: Aqueous waste from the alkylation step contains tetrazoles or cyanides (depending

on the route). Treat with bleach (hypochlorite) to destroy residual cyanide before disposal if

the nitrile route is used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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